molecular formula C7H7BBr2O3 B594039 (2,5-Dibromo-4-methoxyphenyl)boronic acid CAS No. 1217501-37-5

(2,5-Dibromo-4-methoxyphenyl)boronic acid

Cat. No. B594039
M. Wt: 309.748
InChI Key: FCCYYRNIKBYUQR-UHFFFAOYSA-N
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Description

“(2,5-Dibromo-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BBr2O3 . It has a molecular weight of 309.75 and its CAS number is 1217501-37-5 .


Synthesis Analysis

While specific synthesis methods for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .


Molecular Structure Analysis

The InChI code for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” is 1S/C7H7BBr2O3/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10/h2-3,11-12H,1H3 .


Physical And Chemical Properties Analysis

“(2,5-Dibromo-4-methoxyphenyl)boronic acid” has a predicted boiling point of 399.3±52.0 °C and a predicted density of 1.99±0.1 g/cm3 . The compound is recommended to be stored at 2-8°C .

Scientific Research Applications

Formation and Properties of Tetraarylpentaborates

  • The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to the formation of new tetraarylpentaborates, showcasing the utility of boronic acids in synthesizing cationic rhodium complexes with potential applications in catalysis and material science (Nishihara, Nara, & Osakada, 2002).

Novel Protecting Group for Boronic Acids

  • A new protecting group for boronic acids, demonstrating the versatile chemistry of boronic acids in synthetic chemistry for protection and deprotection under mild conditions, which is crucial for the synthesis of complex organic molecules (Yan, Jin, & Wang, 2005).

Fluorescence Quenching Studies

  • Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols indicate the role of boronic acids in developing fluorescent sensors and investigating the dynamics of molecular interactions (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Macrocyclic and Polymer Chemistry

  • The synthesis of macrocyclic compounds and dimeric boronates from aryl boronic acids, including methoxyphenyl derivatives, highlights the application of boronic acids in constructing complex macrocyclic structures and polymers with potential in materials science and molecular recognition (Fárfan et al., 1999).

Multifunctional Boronic Acids

  • The synthesis of new derivatives combining boronic acid with aminophosphonic acid groups points to the multifaceted applications of boronic acids in creating molecules with a wide range of functionalities for use in medicinal chemistry, agriculture, and industrial chemistry (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

While specific future directions for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid . This suggests potential for increased use in sustainable chemical processes.

properties

IUPAC Name

(2,5-dibromo-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYYRNIKBYUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681579
Record name (2,5-Dibromo-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromo-4-methoxyphenyl)boronic acid

CAS RN

1217501-37-5
Record name (2,5-Dibromo-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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